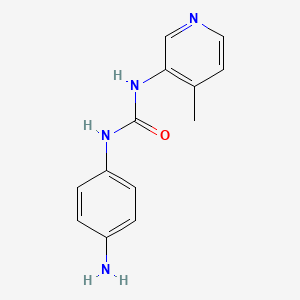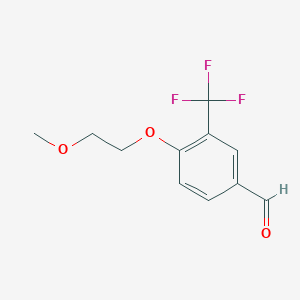
4-(2-Methoxyethoxy)-3-(trifluoromethyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methoxyethoxy)-3-(trifluoromethyl)benzaldehyde is a chemical compound characterized by its unique molecular structure, which includes a benzene ring substituted with a methoxyethoxy group and a trifluoromethyl group. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxyethoxy)-3-(trifluoromethyl)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 3-(trifluoromethyl)benzaldehyde as the starting material.
Substitution Reaction: The trifluoromethyl group is introduced to the benzene ring through a halogenation reaction, followed by a nucleophilic substitution reaction.
Ethers Formation: The methoxyethoxy group is introduced via an etherification reaction, where the benzaldehyde is reacted with 2-methoxyethanol under acidic conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process to ensure efficiency and consistency. The reaction conditions are carefully controlled to optimize yield and purity, with the use of catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Methoxyethoxy)-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium cyanide (NaCN) are employed, often under acidic conditions.
Major Products Formed:
Oxidation: 4-(2-Methoxyethoxy)-3-(trifluoromethyl)benzoic acid.
Reduction: 4-(2-Methoxyethoxy)-3-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Methoxyethoxy)-3-(trifluoromethyl)benzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(2-Methoxyethoxy)-3-(trifluoromethyl)benzaldehyde exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to certain receptors, while the methoxyethoxy group affects its solubility and bioavailability. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(2-Methoxyethoxy)-3-(trifluoromethyl)benzaldehyde is compared to other similar compounds, such as:
4-(2-Methoxyethoxy)benzaldehyde: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
3-(Trifluoromethyl)benzaldehyde: Lacks the methoxyethoxy group, affecting its solubility and biological activity.
4-(2-Methoxyethoxy)-3-(chloromethyl)benzaldehyde: Contains a chloromethyl group instead of a trifluoromethyl group, leading to different reactivity and applications.
Properties
IUPAC Name |
4-(2-methoxyethoxy)-3-(trifluoromethyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3/c1-16-4-5-17-10-3-2-8(7-15)6-9(10)11(12,13)14/h2-3,6-7H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXWUZZNWFGIDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)C=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[Methyl-(1-methyl-piperidin-4-ylmethyl)-amino]-acetic acid](/img/structure/B7873731.png)
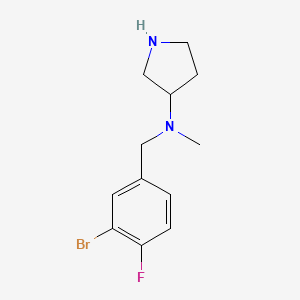
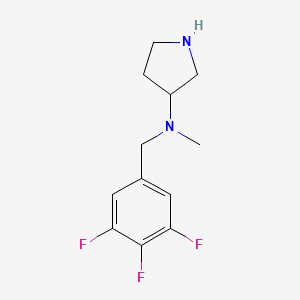
![tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}azetidine-1-carboxylate](/img/structure/B7873751.png)
![tert-Butyl 3-[(cyclobutylmethyl)amino]azetidine-1-carboxylate](/img/structure/B7873758.png)
![{[4-(Benzyloxy)-3-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B7873768.png)
![{[4-Methoxy-3-(trifluoromethyl)phenyl]methyl}(propyl)amine](/img/structure/B7873771.png)
![N-{[4-methoxy-3-(trifluoromethyl)phenyl]methyl}cyclopropanamine](/img/structure/B7873774.png)
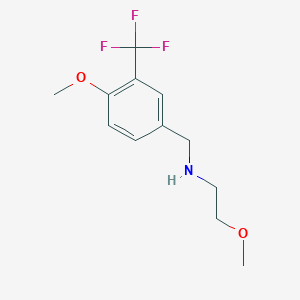
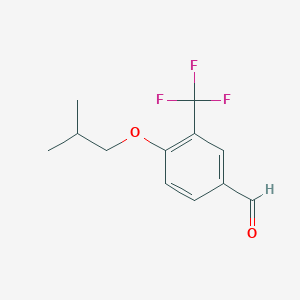
![Methyl 2-[4-formyl-2-(trifluoromethyl)phenoxy]acetate](/img/structure/B7873783.png)
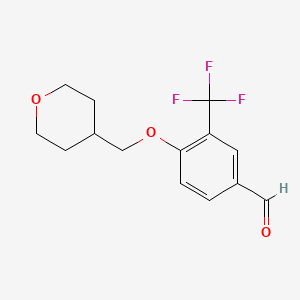
![[4-(Cyclopentyloxy)-3-(trifluoromethyl)phenyl]methanol](/img/structure/B7873798.png)
